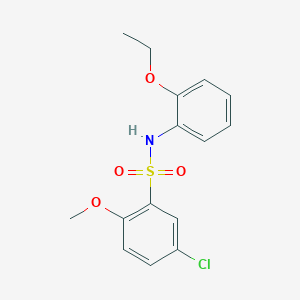
3-fluoro-N-(4-isopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(4-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide class of compounds and possesses a fluoro-substituted aromatic ring.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn results in the activation of various genes involved in the regulation of cell cycle progression and differentiation. This mechanism of action has been found to be effective in the treatment of various types of cancer such as breast cancer, leukemia, and lymphoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(4-isopropylphenyl)benzamide have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-fluoro-N-(4-isopropylphenyl)benzamide is its high potency and selectivity towards HDAC enzymes. This makes it an ideal candidate for the development of targeted therapies for various types of cancer. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 3-fluoro-N-(4-isopropylphenyl)benzamide. One of the areas of interest is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of this compound in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted therapies using this compound for the treatment of specific types of cancer is an area of great interest.
Conclusion:
In conclusion, 3-fluoro-N-(4-isopropylphenyl)benzamide is a promising compound with potential therapeutic applications in the treatment of various types of cancer. Its mechanism of action involves the inhibition of HDAC enzymes, which has been found to be effective in inducing apoptosis in cancer cells and suppressing tumor growth. While there are limitations to its use, ongoing research and development of this compound have the potential to lead to the development of targeted therapies for the treatment of cancer.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
Aplicaciones Científicas De Investigación
3-fluoro-N-(4-isopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong inhibitory activity against a variety of enzymes such as HDAC6, HDAC8, and HDAC10. These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell cycle progression and differentiation.
Propiedades
Fórmula molecular |
C16H16FNO |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
3-fluoro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
XSJNCMJVZNGRNT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



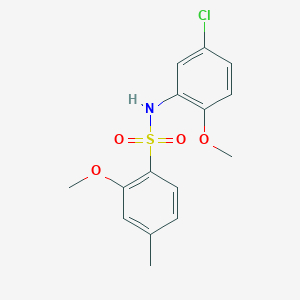
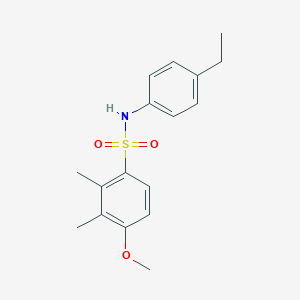

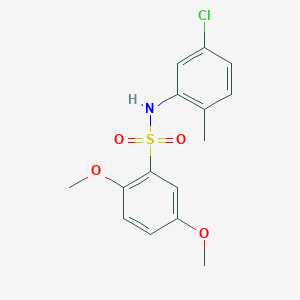
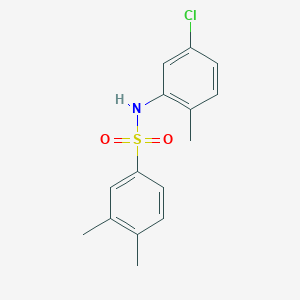
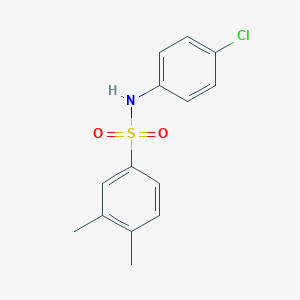
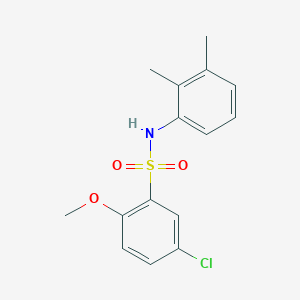
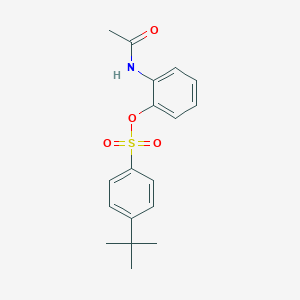
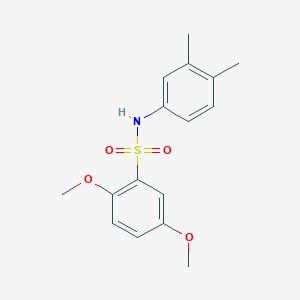
![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)


